molecular formula C23H24N4O3S B2712992 N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine CAS No. 862761-67-9

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine

Cat. No. B2712992
CAS RN: 862761-67-9
M. Wt: 436.53
InChI Key: PLMMELAADNLPRA-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, also known as PTIO, is a chemical compound that has gained significant attention in scientific research in recent years. PTIO is a nitric oxide (NO) scavenger that has been used to study the role of NO in various biological processes.

Scientific Research Applications

Synthetic Chemistry

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine and related compounds have been utilized in synthetic chemistry for the preparation of imidazo-fused heteroaromatics through gold-catalyzed formal [3 + 2]-dipolar cycloaddition, showcasing the compound's utility in constructing complex molecular architectures (Garzón & Davies, 2014). Additionally, palladium/imidazolium salt systems have facilitated amination reactions of aryl halides with nitrogen-containing reagents, highlighting the compound's relevance in cross-coupling processes (Grasa, Viciu, Huang, & Nolan, 2001).

Catalysis

The compound has found applications in catalysis, particularly in Buchwald-Hartwig amination of (hetero)aryl tosylates using well-defined N-heterocyclic carbene/Palladium(II) pre-catalysts. This application underscores its potential in facilitating complex reactions with enhanced efficiency and selectivity (Zhang, Lavigne, & César, 2015).

Material Science

In material science, compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine have been synthesized for their potential applications in nitrogen-rich gas generators. These molecules exhibit promising properties for use in energetic materials due to their high nitrogen content and positive heats of formation (Srinivas, Ghule, & Muralidharan, 2014).

Corrosion Inhibition

Research into amino acid-based imidazolium zwitterions, which share structural similarities with the compound of interest, has shown significant potential as corrosion inhibitors for mild steel. These studies provide insights into how modifications of the imidazole structure can lead to novel applications in industrial corrosion protection (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Antimicrobial Activity

Furthermore, derivatives of imidazo[1,2-a]pyridine, a core structure related to the compound , have been explored for their antimicrobial activity. This research avenue indicates the broader potential of such compounds in pharmaceutical applications and highlights the diverse functional capabilities of imidazole-based molecules (Desai et al., 2012).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-4-8-19(9-5-17)21-26-23(31(28,29)20-10-6-18(2)7-11-20)22(30-21)25-12-3-14-27-15-13-24-16-27/h4-11,13,15-16,25H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMMELAADNLPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine

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